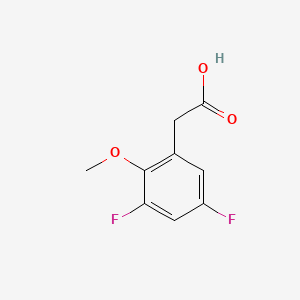

3,5-Difluoro-2-methoxyphenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

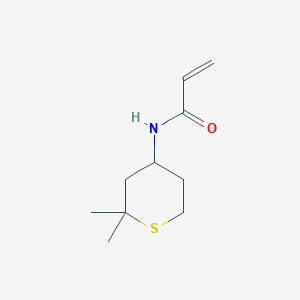

“3,5-Difluoro-2-methoxyphenylacetic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H8F2O3 and a molecular weight of 202.16 .

Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-2-methoxyphenylacetic acid” consists of nine carbon atoms ©, eight hydrogen atoms (H), two fluorine atoms (F), and three oxygen atoms (O) .

Aplicaciones Científicas De Investigación

Analytical Methodologies

Mass Spectrometry and Chromatography Mass fragmentography and capillary gas chromatography have been used for the determination of various phenylacetic acid derivatives in biological samples. These methodologies offer precision in detecting and quantifying monoamine metabolites in brain tissue, body fluids, and urine, showcasing the role of similar compounds in neurochemical studies and diagnostic applications (Swahn, Sandgärde, Wiesel, & Sedvall, 1976); (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Fluorimetric and Electrochemical Detection Fluorimetric methods and high-performance liquid chromatography with electrochemical detection (HPLC-EC) are pivotal in quantifying neurotransmitter metabolites, such as homovanillic acid, in brain tissue and cerebrospinal fluid. These methods underscore the relevance of phenylacetic acid derivatives in understanding brain chemistry and potential neurological disorders (Sharman, 1963); (Fujita, Maruta, Ito, & Nagatsu, 1983).

Chemical Synthesis

Decarboxylative Fluorination The radical decarboxylative fluorination technique represents a method for synthesizing fluorinated derivatives, including those of methoxyphenylacetic acids. This innovative approach is significant for producing compounds used in agrochemicals and pharmaceuticals, demonstrating the utility of similar compounds in drug development and synthetic chemistry (Leung & Sammis, 2015).

Neurochemistry and Pharmacology

Neurotransmitter Metabolism Research on the metabolism of monoamines and their metabolites in cerebrospinal fluid and plasma highlights the diagnostic and therapeutic implications of phenylacetic acid derivatives in neurological disorders. These studies provide insights into the biochemical processes underlying conditions such as narcolepsy, hypersomnia, and Parkinson's disease, indicating the potential of 3,5-Difluoro-2-methoxyphenylacetic acid in related research (Guthrie et al., 1986); (Booth, Murray, Jones, & DeEds, 1956).

Mecanismo De Acción

While the exact mechanism of action for “3,5-Difluoro-2-methoxyphenylacetic acid” is not known, a related compound, InhA, plays an essential role in the synthesis of fatty acid synthase two (FASII) and mycolic acid . InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP to yield NAD+ and a reduced enoyl thioester-ACP substrate, which, in turn, aids in the synthesis of mycolic acid .

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,5-difluoro-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQFCTIILPHXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-methoxyphenylacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

![9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2665502.png)

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

methanone](/img/structure/B2665510.png)

![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)